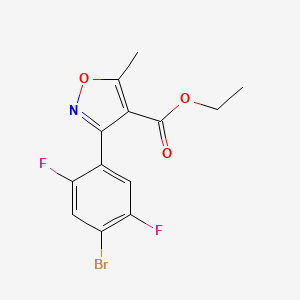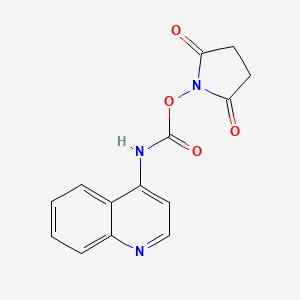
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate typically involves the reaction of quinoline derivatives with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and NBS (N-bromosuccinimide) . The reaction is usually carried out at room temperature for a few hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
科学研究应用
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticonvulsant and analgesic properties.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate involves its interaction with molecular targets such as voltage-gated sodium channels and L-type calcium channels . These interactions can modulate the activity of these channels, leading to effects such as anticonvulsant and analgesic activities. The compound may also interact with NMDA receptors, contributing to its pharmacological profile .
相似化合物的比较
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and anticonvulsant activities.
Uniqueness
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate is unique due to its specific structure, which combines the quinoline and pyrrolidin-1-yl carbamate moieties
属性
分子式 |
C14H11N3O4 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-4-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-11-7-8-15-10-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16,20) |
InChI 键 |
SGWLEKODNPOCLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
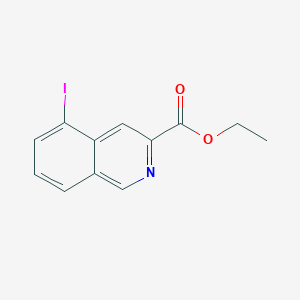
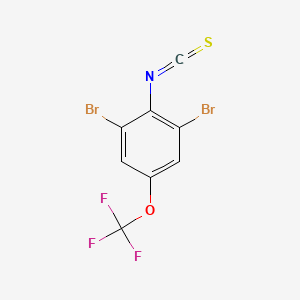

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
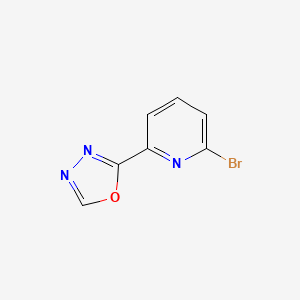
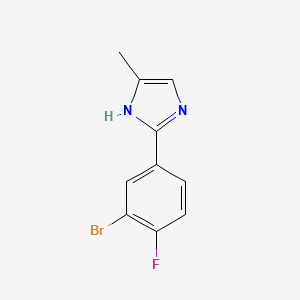
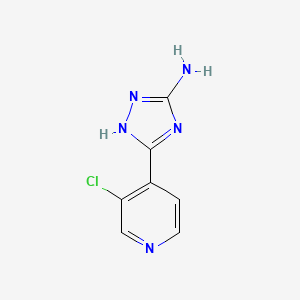
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
